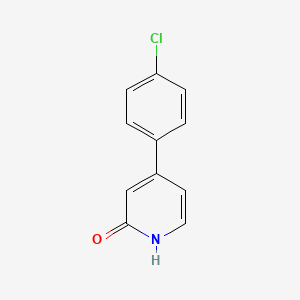

4-(4-Chlorophenyl)-2-hydroxypyridine

CAS No.: 1173155-38-8

Cat. No.: VC11683349

Molecular Formula: C11H8ClNO

Molecular Weight: 205.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1173155-38-8 |

|---|---|

| Molecular Formula | C11H8ClNO |

| Molecular Weight | 205.64 g/mol |

| IUPAC Name | 4-(4-chlorophenyl)-1H-pyridin-2-one |

| Standard InChI | InChI=1S/C11H8ClNO/c12-10-3-1-8(2-4-10)9-5-6-13-11(14)7-9/h1-7H,(H,13,14) |

| Standard InChI Key | IVEDERMVYXTQFO-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=CC(=O)NC=C2)Cl |

| Canonical SMILES | C1=CC(=CC=C1C2=CC(=O)NC=C2)Cl |

Introduction

Chemical Identity and Structural Features

The molecular formula of 4-(4-Chlorophenyl)-2-hydroxypyridine is C₁₁H₈ClNO, with a molecular weight of 205.64 g/mol. The compound consists of a pyridine ring substituted at the 2-position by a hydroxyl group (-OH) and at the 4-position by a 4-chlorophenyl moiety. This arrangement introduces distinct electronic effects: the electron-withdrawing chlorine atom on the phenyl group and the hydroxyl group on the pyridine ring influence the compound’s polarity, solubility, and reactivity .

Synthesis and Industrial Preparation

The synthesis of 4-(4-Chlorophenyl)-2-hydroxypyridine is typically achieved through multi-step organic reactions, as outlined in patent literature and research studies .

Key Synthetic Routes

Route 1: Grignard Reaction Followed by Oxidation

-

Formation of 4-Chlorophenyl-2-pyridyl Methanol:

-

Oxidation to the Ketone:

-

The alcohol intermediate is oxidized using agents like potassium permanganate (KMnO₄) or Jones reagent to yield 4-(4-chlorophenyl)-2-pyridyl ketone.

-

-

Hydroxylation:

Route 2: Direct Substitution on Pyridine

-

Chloropyridine Precursor: Starting with 2-chloro-4-nitropyridine, nucleophilic aromatic substitution with 4-chlorophenol under basic conditions (e.g., K₂CO₃ in dimethyl sulfoxide) introduces the 4-chlorophenyl group. Subsequent hydrolysis of the nitro group yields the hydroxyl group .

Optimization Challenges

-

Regioselectivity: Ensuring substitution at the correct positions on the pyridine ring requires careful control of reaction conditions, such as temperature and catalyst choice .

-

Yield Improvements: Patent CN105237469A reports yields of ~30% for related intermediates, highlighting the need for solvent optimization (e.g., DMSO for enhanced reactivity) .

Physicochemical Properties

Experimental data for 4-(4-Chlorophenyl)-2-hydroxypyridine are sparse, but properties can be extrapolated from structurally similar compounds:

The low water solubility and moderate LogP value suggest suitability for organic-phase reactions and lipophilic drug formulations .

Pharmaceutical Applications

Role in Carbinoxamine Synthesis

4-(4-Chlorophenyl)-2-hydroxypyridine serves as a critical intermediate in the production of carbinoxamine maleate, a first-generation antihistamine approved for pediatric allergic rhinitis. The compound’s hydroxyl and chlorophenyl groups enable further functionalization:

-

Esterification: Reaction with maleic anhydride forms the maleate salt, enhancing water solubility for oral suspensions .

-

Compliance Advantages: The intermediate’s efficient synthesis supports the development of extended-release formulations (e.g., Karbinal®ER), reducing dosing frequency .

Environmental Fate and Biodegradation

Microbial degradation pathways for pyridine derivatives offer insights into the environmental persistence of 4-(4-Chlorophenyl)-2-hydroxypyridine:

Bacterial Catabolism

-

Burkholderia sp. MAK1: This strain degrades 2-hydroxypyridine via 2-hydroxypyridine 5-monooxygenase (HpdABCDE), converting it to 2,5-dihydroxypyridine .

-

Chlorophenyl Challenge: The 4-chlorophenyl group may impede enzymatic activity due to steric and electronic effects, potentially increasing environmental persistence .

Abiotic Degradation

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume